molecular formula C17H24N2O3S2 B492878 5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one CAS No. 1008063-89-5

5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one

Cat. No. B492878
CAS RN: 1008063-89-5
M. Wt: 368.5g/mol
InChI Key: UAWXOIGLGGWPNG-UHFFFAOYSA-N
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Description

5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave and Flash Vacuum Pyrolysis Conditions : A study by Pepino et al. (2012) discussed the thermal dehydrogenation of a similar compound, 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one, under microwave and flash vacuum pyrolysis conditions, achieving a high predominance of the Z-isomer over the E-isomer of the imidazolidinone product. The mechanism and selectivity of the dehydrogenation were explored using DFT and NBO calculations, which might be relevant for understanding the behavior of closely related compounds under similar conditions (Pepino et al., 2012).

  • Antimicrobial Applications : Gouda et al. (2010) utilized a related compound for the synthesis of various derivatives like thiazolidin-4-one and thiophene, which exhibited promising antimicrobial activities. This implies potential antimicrobial applications for structurally similar compounds (Gouda et al., 2010).

Biological Interactions and Inhibition Studies

  • Inhibition of Lymphocyte-expressed Protein : Spicer et al. (2013) investigated a series of compounds similar to 5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one for their inhibitory effects on the cytolytic protein perforin, which is expressed by lymphocytes. The study showed that several compounds were potent and non-toxic inhibitors, indicating a potential pathway for the therapeutic application of structurally related compounds (Spicer et al., 2013).

  • Cytotoxic Activities against Cancer Cells : Khodair et al. (2021) designed and synthesized novel derivatives, highlighting their cytotoxic activities against various cancer cell lines, including breast MCF-7, liver HepG2, and lung A549. This research suggests the potential of structurally related compounds in cancer therapy, with emphasis on the design and synthesis enhancing biological activity (Khodair et al., 2021).

  • Molecular Docking and Computational Studies for Cancer Treatment : Vanitha et al. (2021) synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives and conducted molecular docking studies, indicating potential as antitumor agents, especially in breast cancer treatment. These studies also encompassed ADME properties and computational analysis for understanding the binding interactions and electronic states of the molecules, which can be insightful for the development of related compounds (Vanitha et al., 2021).

properties

IUPAC Name

5-(2-methylpropyl)-2-sulfanylidene-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-9(2)7-14-16(20)18-17(23)19(14)24(21,22)15-12(5)10(3)8-11(4)13(15)6/h8-9,14H,7H2,1-6H3,(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWXOIGLGGWPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C(C(=O)NC2=S)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-2-thioxoimidazolidin-4-one

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